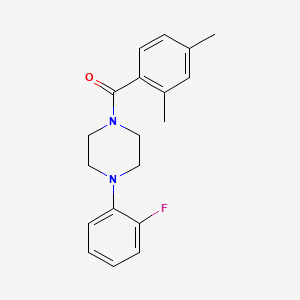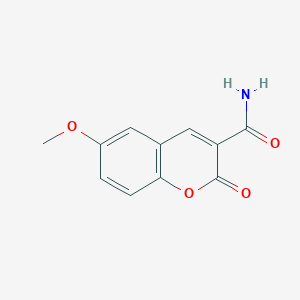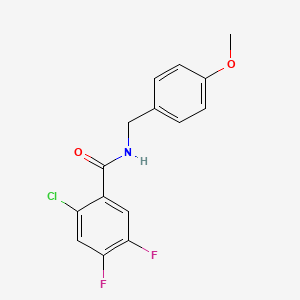![molecular formula C23H27NO2 B5772713 N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as DHI-C8 and has been shown to have an impact on various biological processes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves its interaction with various biological targets, including dopamine receptors, histone deacetylases, and peroxisome proliferator-activated receptors. By interacting with these targets, this compound can modulate various biological processes, including neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide depend on the specific biological target that it interacts with. For example, when interacting with dopamine receptors, this compound can modulate reward processing and addiction-related behaviors. When interacting with histone deacetylases, N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide can modulate gene expression and potentially impact cancer cell growth. When interacting with peroxisome proliferator-activated receptors, this compound can modulate cellular metabolism and potentially reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is its potential therapeutic applications in various fields. This compound has been shown to have an impact on various biological processes, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific biological targets and downstream effects. Additionally, future studies should evaluate the toxicity and side effects of this compound in more detail, in order to determine its safety and potential for clinical use.
Métodos De Síntesis
The synthesis method for N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves the reaction of cyclohexyl isocyanide with 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have an impact on the dopamine system, which is involved in reward processing and addiction. In cancer research, N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-23(24-21-10-2-1-3-11-21)20-9-4-6-17(14-20)16-26-22-13-12-18-7-5-8-19(18)15-22/h4,6,9,12-15,21H,1-3,5,7-8,10-11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSHUZOYSNAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)





![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)
